molecular formula C11H11ClO3 B1457409 3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 1431568-54-5

3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B1457409
CAS No.: 1431568-54-5
M. Wt: 226.65 g/mol
InChI Key: FLCBXWHHAZRVRQ-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid” is a compound that contains a cyclobutane ring, a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom). The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring provides a rigid, three-dimensional structure, while the carboxylic acid, hydroxyl, and chlorophenyl groups contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid and hydroxyl groups are capable of participating in acid-base reactions, while the benzene ring can undergo electrophilic aromatic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties. The compound’s solubility, melting point, boiling point, and other properties would also depend on its specific structure .

Scientific Research Applications

Photochemical Reactivity in the Crystalline Phase

The photochemical reactivity of chloro-substituted trans-stilbene carboxylic acids and their derivatives, including compounds structurally related to 3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, has been studied. These compounds, when excited at the longest wavelength absorption band, predominantly undergo dimerization, forming substituted cyclobutane systems. The study focuses on the photoreactivity and the configuration of product molecules, influenced by molecular structure and packing modes in the crystalline phase (Brune et al., 1994).

Synthesis of Hydroxy Derivatives and Stereochemistry

The synthesis of enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid, structurally related to the compound , demonstrates the use of highly selective photochemical reactions. These processes, involving [2 + 2]-photocycloaddition reactions and consecutive regioselective steps, highlight the importance of stereochemistry and endo-selectivity in the synthesis of cyclobutane derivatives (Chang et al., 2018).

Improved Synthesis Techniques and Radioisotope Labeling

The compound 1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), closely related to the chemical , has seen improvements in its precursor synthesis and has been used in tumor imaging with positron emission tomography. The high stereoselectivity and suitability for large-scale preparations, coupled with an automated radiosynthesis technique, demonstrate the compound's potential in medical imaging applications (McConathy et al., 2003).

Mechanism of Action

Without specific context or application, it’s difficult to determine the mechanism of action for this compound. In a biological context, the mechanism of action often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, compounds with carboxylic acid groups can be corrosive and cause burns and eye damage. It’s important to handle such compounds with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. Given its functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCBXWHHAZRVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

While under argon, isopropylmagnesium chloride lithium chloride complex (1.3 M solution in THF, 160 mL, 0.208 mol) was added dropwise over 15 minutes to a solution of p-chloroiodobenzene (54.3 g, 0.227 mol) in 100 mL of dry THF at −78° C. After 1 h, 3-oxocyclobutanecarboxylic acid (7.42 g, 0.065 mol) in 40 mL of dry THF was added and the reaction mixture was allowed to warm to room temperature and stir overnight. The reaction was quenched with 1 M HCl to pH-3, and stirred 2 h. Diethyl ether was added, the solution was stirred vigorously and the phases separated. The product was leached from organic layer with 1 M NaOH, reacidified to pH-3 with 6 M HCl and extracted with diethyl ether (2×). The combined organic layers were dried over MgSO4 filtered and concentrated to give the crude product as an off-white solid. Recrystallization from diethyl ether and n-heptane afforded the subject compound as a white solid 4.03 g (27.3%). 1H NMR (DMSO-d6, 600 MHz) δ 12.25 (bs, 1H), 7.58 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.7 Hz, 2H), 5.86 (bs, 1H), 2.74-2.80 (m, 1H), 2.62-2.65 (m, 2H), 2.53-2.57 (m, 2H). ESI MS found for C11H11ClO3 m/z [225.1/227.1 (M−1)].
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
27.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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